7-Chloro-2-(pyridin-3-yl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
7-chloro-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-5-1-3-9-7-12(16-13(9)11)10-4-2-6-15-8-10/h1-6,8,12,16H,7H2 |
InChI Key |
GRDJJBZNFVKIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 2 Pyridin 3 Yl Indoline and Analogous Substituted Indoline Derivatives
Approaches for Indoline (B122111) Ring Formation and Functionalization
The construction of the indoline core is a pivotal step in the synthesis of the target compound. Various methods have been developed for the formation and subsequent functionalization of the indoline ring, many of which rely on transition-metal catalysis to achieve high efficiency and selectivity.
Palladium catalysis is a powerful tool for the synthesis of indole (B1671886) and indoline derivatives. nih.govnih.govacs.org These reactions often proceed through the formation of key intermediates that undergo cyclization to form the heterocyclic ring.
One of the most common approaches is the palladium-catalyzed annulation of o-haloanilines with alkynes, which provides a direct route to 2-substituted indoles. nih.gov This method, often referred to as a Larock-type annulation, can be performed under mild, one-pot conditions. nih.govrsc.org For instance, the reaction of o-haloanilines with phenylacetylene (B144264) in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ can yield 2-phenylindoles. nih.gov The mechanism typically involves a Sonogashira cross-coupling reaction to form a 2-alkynylaniline intermediate, which then undergoes cyclization. nih.gov
Similarly, palladium-catalyzed intramolecular C-H functionalization of N-(2-allylphenyl) amides has been developed for the synthesis of substituted indoles. nih.gov This reaction proceeds via an amidopalladation followed by β-hydride elimination. nih.gov The use of an appropriate oxidant, such as benzoquinone (BQ), is crucial for regenerating the active Pd(II) catalyst. nih.gov
Strategies for the synthesis of 2-substituted indolines have also been developed using palladium-catalyzed reactions. A notable example involves a Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization. nih.gov This approach utilizes acyclic, imide-derived enol phosphates prepared from o-haloanilides. A chemoselective cross-coupling with a boron nucleophile generates an N-(o-halophenyl)enecarbamate, which can then undergo a 5-endo-trig aryl radical or Heck cyclization to afford 2-substituted indolines or indoles, respectively. nih.gov
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 2-Phenyl-1H-indole | 85% | nih.gov |
| N-(2-allylphenyl)benzamide | Pd(OAc)₂, BQ, DBP, DCE | N-benzoyl-2-methyl-1H-indole | 94% | nih.gov |
| o-Iodoanilide-derived enol phosphate, Phenylboronic acid | Pd₂(dba)₃, P(2-furyl)₃, Cs₂CO₃ | 2-Phenyl-1H-indole | 89% | nih.gov |
Intramolecular C-H amination has emerged as an atom-economical and efficient method for the synthesis of indolines. organic-chemistry.orgacs.org This strategy avoids the need for pre-functionalized starting materials, such as halogenated anilines, by directly forming a C-N bond at an unactivated C-H bond. acs.org
Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates provides a high-yielding route to indoline compounds. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions with low catalyst loadings. organic-chemistry.org The picolinamide directing group is crucial for the regioselective C-H activation and can be subsequently removed. organic-chemistry.org
Copper-mediated C-H amination offers a noble-metal-free alternative. acs.orgnih.gov A Cu(OAc)₂-mediated intramolecular aromatic C-H amination of picolinamide-protected β-arylethylamines can produce indolines in good yields. acs.org In some cases, the use of MnO₂ as a terminal oxidant allows the reaction to be catalytic in copper. acs.orgnih.gov This method is particularly useful for synthesizing electron-rich heteroaromatic-fused indolines. acs.org
More recently, iron-catalyzed intramolecular C-H/N-H cross-dehydrogenative coupling has been reported for the synthesis of indoles using air as a green oxidant. rsc.org This method demonstrates excellent functional group compatibility and provides a sustainable approach to C-N bond formation. rsc.org
| Substrate | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| PA-protected β-phenylethylamine | Pd(OAc)₂, PhI(OAc)₂, AcOH | PA-protected indoline | 85% | organic-chemistry.org |
| PA-protected β-phenylethylamine | Cu(OAc)₂, MnO₂ | PA-protected indoline | 82% (catalytic Cu) | acs.org |
| 2-Cyclohexenyl aminoarene | Fe(acac)₃, K₂CO₃, Dioxane | N-H Indole | Good yields | rsc.org |
Migration reactions offer a unique approach to achieving regioselective C2-substitution in indole systems, often involving the rearrangement of an intermediate species. An organoselenium-catalyzed synthesis of indoles through intramolecular C-H amination can be accompanied by a 1,2-phenyl migration when a trisubstituted alkene is used as the substrate, leading to the formation of the corresponding indole in high yield. rsc.org
In visible-light-mediated reactions, the formation of a 2,3-disubstituted indole from a gem-styrylaniline can occur through a 1,2-carbon shift, providing evidence for the involvement of a benzylic carbocation intermediate. thieme-connect.com Another example is the aza-semipinacol-type rearrangement observed during the synthesis of indenopyridin-2-ones, where a benzyl (B1604629) group transfers from the C6 to the C5 position of a lactam ring. nih.gov These types of rearrangements can be exploited to construct complex molecular architectures.
As mentioned previously, the palladium-catalyzed heteroannulation of o-haloanilines and phenylacetylene can be performed as a one-pot reaction to produce 2-phenylindoles. nih.gov Another one-pot approach for synthesizing highly substituted indolines involves the reaction of arylhydrazines and aldehydes. researchgate.net This method allows for the introduction of substituents at various positions of the indoline nucleus. researchgate.net
A one-pot Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization cascade has been successfully applied to the synthesis of 2-substituted indoles starting from enol phosphates. nih.gov Furthermore, a one-pot synthesis of 2,2-disubstituted indolin-3-ones has been achieved through the double umpolung reaction of 2-aminophenyl-3-oxopropanoate. acs.org
| Reaction Type | Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Palladium-catalyzed heteroannulation | o-Haloanilines, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 2-Phenylindoles | nih.gov |
| Fischer indole synthesis based | Arylhydrazines, Aldehydes | Acidic conditions | Substituted indolines | researchgate.net |
| Suzuki-Miyaura/cyclization cascade | o-Haloanilide-derived enol phosphates, Boron nucleophiles | Palladium catalyst | 2-Substituted indoles/indolines | nih.gov |
| Double umpolung reaction | 2-Aminophenyl-3-oxopropanoate | PIFA | 2,2-Disubstituted indolin-3-ones | acs.org |
Stereoselective Synthesis of 2-Substituted Indoline Scaffolds
The development of stereoselective methods for the synthesis of 2-substituted indolines is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. ccspublishing.org.cn Enantiomerically pure 2-substituted indolines are key components of many natural products and pharmaceuticals. ccspublishing.org.cnresearchgate.net
The main strategies for obtaining enantiomerically enriched 2-substituted indolines include the kinetic resolution of racemates, the asymmetric hydrogenation and functionalization of indoles, and the enantioselective cyclization of acyclic precursors. researchgate.net
Akiyama's group reported an oxidative kinetic resolution of 2-substituted indoline derivatives using a chiral phosphoric acid catalyst. ccspublishing.org.cn This method allows for the separation of enantiomers by selectively oxidizing one enantiomer, leaving the other enriched. ccspublishing.org.cn
Asymmetric dearomatization of indoles is another powerful strategy. For example, copper(I)-catalyzed asymmetric dearomative borylation of 2-substituted indoles can produce highly functionalized chiral indolines with excellent yield, diastereo-, and enantioselectivity. ccspublishing.org.cn
Light-mediated, diastereoselective de novo synthesis has also been developed for 2,3-substituted indolines, achieving high yields and, in enantioselective extensions, high enantiomeric excesses. researchgate.net
Strategies for Introducing the Pyridine (B92270) Moiety at the 2-Position of the Indoline Ring
The introduction of a pyridine ring at the C2 position of the indoline core is a key step in the synthesis of the target molecule. This can be achieved through various cross-coupling and cyclization strategies.
Palladium(II)-catalyzed oxidative coupling between N-aryl-2-aminopyridines and internal alkynes can yield N-(2-pyridyl)indoles. nih.gov While this method functionalizes the nitrogen of the indole, related cross-coupling strategies can be envisioned for C2-functionalization.
A more direct approach involves the reaction of indolyl organometallic species with pyridine-based electrophiles. For example, indolylcyanocuprates, generated in situ from 2-lithioindoles and CuCN, can react with electrophiles. clockss.org The reaction of an indolylcopper intermediate with an N-acylpyridinium salt has been shown to produce 3-pyridylindoles, highlighting the potential for C-C bond formation between indole and pyridine rings. clockss.org To achieve 2-(pyridin-3-yl) substitution, one could envision a coupling between a 2-indolyl organometallic reagent and a 3-halopyridine or a related electrophile.
Furthermore, radical dearomatization reactions can incorporate heteroaryl aldehydes, such as 3-pyridyl aldehydes, to construct complex fused systems containing the pyridyl moiety. acs.org
The synthesis of 7-chloroindoles can be achieved through methods like the thallation of N-formylindoline followed by halogenation, providing a route to the 7-chloroindole (B1661978) precursor. nih.gov Combining this with a C2-pyridylation strategy would lead to the desired 7-chloro-2-(pyridin-3-yl)indoline framework.
Coupling Reactions Involving Pyridyl Precursors
Cross-coupling reactions are a cornerstone for the formation of C-C bonds between aromatic and heteroaromatic rings. The synthesis of 2-(pyridin-3-yl)indoline (B15070132) derivatives can be achieved by coupling a suitable indoline precursor with a pyridine-containing coupling partner. A common strategy involves the use of palladium or copper catalysts to facilitate the reaction. For instance, a 2-haloindoline derivative can be coupled with a pyridylboronic acid (Suzuki coupling) or a pyridyl organozinc reagent (Negishi coupling).
While direct coupling to a pre-formed 7-chloro-2-haloindoline is a viable route, another approach involves the coupling reaction on an indole precursor, followed by reduction of the indole double bond to afford the indoline. The N-arylation of indoles with halopyridine substrates has been demonstrated using copper-catalyzed conditions, highlighting the utility of such coupling strategies for linking these heterocyclic systems. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.
Multicomponent Reactions for Indoline-Pyridine Conjugates (e.g., Petasis Borono–Mannich Reaction)
Multicomponent reactions (MCRs) offer an efficient means of constructing complex molecules in a single step. The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that forms substituted amines from the reaction of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of indoline-pyridine conjugates.
In a hypothetical application to synthesize the target scaffold, a 7-chloroindoline (B45376) could serve as the amine component, reacting with an aldehyde (such as formaldehyde (B43269) or glyoxylic acid) and a pyridin-3-ylboronic acid. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an iminium ion from the indoline and the aldehyde, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org The use of N-substituted indoles and various boronic acids, including electron-rich heteroaryl boronic acids, has been documented, suggesting the feasibility of this approach. wikipedia.orgmdpi.com The reaction's ability to tolerate a wide range of functional groups makes it a powerful tool for generating molecular diversity. nih.gov
Table 1: Components for a Hypothetical Petasis Borono-Mannich Reaction
| Role | Example Compound |
|---|---|
| Amine | 7-Chloroindoline |
| Carbonyl | Formaldehyde |
| Boronic Acid | Pyridin-3-ylboronic acid |
Directed Regioselective Chlorination at the 7-Position of the Indoline Ring
Achieving regioselective chlorination at the C7 position of an indoline or indole ring is a significant synthetic challenge due to the intrinsic reactivity of other positions, particularly C3 and C2. acs.org Direct electrophilic halogenation typically occurs at the electron-rich pyrrole (B145914) ring. organic-chemistry.orgnih.gov Therefore, directed C-H functionalization strategies are often required to achieve substitution on the benzene (B151609) portion of the molecule. acs.org
These methods typically involve the installation of a directing group (DG) on the indoline nitrogen. This DG coordinates to a metal catalyst (e.g., palladium, rhodium), bringing the catalyst into close proximity with the C7-H bond and facilitating its selective activation and subsequent halogenation. acs.org For example, a removable P(O)tBu2 group has been used to direct C7 arylation of indoles. acs.org A similar strategy could be envisioned for chlorination. Another approach involves transition-metal-free directed borylation at the C7 position, which can then be converted to a C-Cl bond. acs.org
Methods for Halogenation in Indole and Indoline Systems
The halogenation of indoles is a well-studied area, with regioselectivity being a key point of control. researchgate.net
Electrophilic Halogenation : The most common outcome of electrophilic halogenation is substitution at the C3 position, which is the most nucleophilic site. Reagents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and elemental halogens are frequently used. If the C3 position is blocked, substitution may occur at C2. rsc.org
Oxidative Halogenation : Green chemistry approaches using an oxone-halide system have been developed. organic-chemistry.orgnih.gov In these systems, the electronic properties of the nitrogen-protecting group can direct the halogenation. Electron-withdrawing groups on the nitrogen tend to favor C2 halogenation. organic-chemistry.orgnih.gov
Radical Halogenation : Radical conditions can lead to different selectivity profiles, but are less commonly used for achieving specific regioselectivity on the indole nucleus.
Electrochemical Halogenation : Electrochemical methods provide an alternative for C3-halogenation under mild conditions using inexpensive halide salts. dntb.gov.ua
These general methods underscore the difficulty of direct C7 halogenation, necessitating the specialized approaches discussed previously.
Synthesis of Chloro-Substituted Indoline Precursors
An alternative to direct chlorination of a pre-formed indoline is to construct the indoline ring from a precursor that already contains the chlorine atom at the desired position. A classic and effective method for preparing 7-haloindoles involves the thallation of N-formylindoline. researchgate.netnih.gov Treatment of N-formylindoline with thallium trifluoroacetate (B77799) leads to selective thallation at the C7 position. The resulting thallium intermediate can then be treated with a copper(I) or copper(II) chloride to install the chloro substituent. Subsequent removal of the formyl group yields 7-chloroindole, which can be reduced to 7-chloroindoline.
Furthermore, practical, large-scale syntheses of 7-chloroindole derivatives have been reported, demonstrating the viability of producing these key precursors without the need for chromatographic purification. nih.gov These routes provide reliable access to the necessary building blocks for more complex targets.
Synthesis of N-Substituted Indoline Derivatives
Modification of the indoline nitrogen is a common strategy for creating analogs and modulating the properties of the final compound. A wide array of methods exists for the N-alkylation and N-arylation of indolines. researchgate.net
N-Alkylation : This can be achieved through classical methods using alkyl halides in the presence of a base. More advanced, catalytic methods have also been developed. Iridium-catalyzed N-alkylation using alcohols as alkylating agents offers a greener alternative that proceeds via a "borrowing hydrogen" mechanism. organic-chemistry.org Another modern approach is the enantioselective N-alkylation of indoles using an intermolecular aza-Wacker-type reaction. nih.gov
N-Arylation : Transition-metal catalysis is frequently employed for N-arylation. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig reactions are robust methods for coupling indolines with aryl halides. acs.orgbenthamdirect.comresearchgate.net Solvent-free, microwave-assisted palladium-catalyzed procedures have also been developed to provide N-aryl indolines in high yields with short reaction times. nih.gov
Table 2: Selected Methods for N-Substitution of Indolines
| Reaction Type | Catalyst/Reagents | Substrate | Reference |
|---|---|---|---|
| N-Arylation | CuI / Diamine Ligand | Aryl Iodide/Bromide | acs.org |
| N-Arylation | Palladium Catalyst / Ligand | Aryl Bromide/Chloride | nih.gov |
| N-Alkylation | Iridium Catalyst | Alcohol | organic-chemistry.org |
| N-Alkylation | Palladium Catalyst | Alkenol | nih.gov |
Compound Reference Table
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 7-Chloro-2-(pyridin-3-yl)indoline, ¹H-NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present. The chemical shifts (δ) of the proton signals, reported in parts per million (ppm), are indicative of their electronic environment. For instance, protons on the aromatic rings of the indoline (B122111) and pyridine (B92270) moieties would resonate at different frequencies than those on the saturated five-membered ring of the indoline core. Spin-spin coupling patterns would further reveal the connectivity between adjacent protons, aiding in the assignment of specific signals to their respective positions in the molecule.
¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by its hybridization and the nature of its neighboring atoms. While specific experimental data for this compound is not publicly available, a hypothetical ¹³C-NMR spectrum would be expected to show distinct signals for the carbons of the chloro-substituted benzene (B151609) ring, the pyridine ring, and the indoline core. mdpi.com
Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound:
| Technique | Hypothetical Data |
| ¹H-NMR (in CDCl₃) | Expected signals for aromatic protons (pyridine and chloro-substituted benzene rings) in the range of δ 7.0-8.5 ppm. Signals for the protons on the indoline ring would appear at higher field. |
| ¹³C-NMR (in CDCl₃) | Expected signals for aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the chlorine atom would have a characteristic chemical shift. Aliphatic carbons of the indoline ring would appear at higher field. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. rsc.org Techniques such as Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly valuable. rsc.orgresearchgate.net
In an ESI-MS experiment, a solution of this compound would be nebulized and ionized, typically by protonation, to generate a molecular ion ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion would provide an accurate determination of the compound's molecular weight.
Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern can be obtained. This pattern provides a "fingerprint" of the molecule, revealing information about its structural components. nih.govnih.gov For this compound, fragmentation would likely involve cleavage of the bond between the indoline and pyridine rings, as well as fragmentation within the indoline structure itself. The study of these fragmentation pathways is crucial for confirming the identity of the compound. nih.gov
Expected Mass Spectrometry Data for this compound:
| Technique | Expected Ion | Expected m/z |
| ESI-MS | [M+H]⁺ | 245.08 (Calculated for C₁₃H₁₁ClN₂ + H) |
| LC/MS | [M+H]⁺ and fragment ions | 245.08 and various smaller m/z values corresponding to structural fragments. |
Chromatographic Techniques for Compound Purity and Separation
Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed.
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would likely be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity of the compound can be determined by the presence of a single major peak in the chromatogram, with the area of this peak corresponding to its relative concentration.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound may require derivatization, GC-MS would provide both a retention time for the compound and a mass spectrum of the eluting peak, further confirming its identity and purity.
Illustrative Chromatographic Data for Purity Assessment:
| Technique | Parameter | Expected Result for a Pure Sample |
| HPLC | Retention Time (tR) | A single, sharp peak at a characteristic tR. |
| HPLC | Purity (%) | >95% (as determined by peak area integration). |
| GC-MS | Total Ion Chromatogram (TIC) | A single major peak corresponding to the compound. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. mdpi.comresearchgate.net
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. acs.org If successful, the X-ray crystal structure would provide unambiguous confirmation of the compound's constitution and stereochemistry. mdpi.com It would reveal the planarity of the aromatic rings, the conformation of the indoline ring, and the relative orientation of the pyridine substituent. This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.
Hypothetical Crystal Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z | 4 |
Computational and Theoretical Investigations of 7 Chloro 2 Pyridin 3 Yl Indoline and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 7-Chloro-2-(pyridin-3-yl)indoline.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The electronic structure, which dictates the chemical reactivity and properties of the molecule, is also a key output of DFT studies. This includes the distribution of electron density and the energies of the molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are powerful computational tools that allow for the exploration of the dynamic behavior of molecules and their interactions with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), typically a protein. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. For this compound and its analogs, docking studies can identify key amino acid residues in the binding site of a target protein that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand. These interactions are critical for the ligand's binding affinity and biological activity.
Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time. This allows for the study of the conformational flexibility of this compound and the stability of its complex with a target protein. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, a measure of the strength of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most influential for a compound's activity, QSAR models can be developed to predict the activity of new, untested compounds. For analogs of this compound, a QSAR study would involve compiling a dataset of compounds with their measured biological activities and then using statistical methods to build a predictive model. This approach can significantly accelerate the process of identifying new and more potent analogs.
2D and 3D QSAR Models for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-dependent features of a compound with its biological activity. These models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.
2D-QSAR models utilize molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. For a compound like this compound, key descriptors would likely involve those accounting for its halogenation, aromaticity, and basic nitrogen atoms. Studies on related indole (B1671886) and pyridine (B92270) derivatives have demonstrated the utility of 2D-QSAR in predicting various biological activities, from antimicrobial to anticancer effects. nih.govmdpi.com These models are often developed using statistical methods like multiple linear regression (MLR) to establish a linear relationship between the descriptors and the observed activity. mdpi.com
3D-QSAR models , on the other hand, consider the three-dimensional conformation of the molecule. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate these models. They involve aligning a series of structurally related compounds and calculating their steric and electrostatic fields. The resulting contour maps can highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a 3D-QSAR study on pyrazinopyridoindoles, which share structural similarities with the target compound, successfully developed a model with biophoric and secondary sites to predict antihistaminic activity. nih.gov Such a model for this compound would be invaluable in visualizing the spatial requirements for its interaction with a biological target.
The development of robust QSAR models, whether 2D or 3D, is essential for the virtual screening of large compound libraries and for the rational design of more potent and selective analogs.
Correlation of Molecular Descriptors with Biological Efficacy
The biological efficacy of a drug candidate is intricately linked to its molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.
For this compound, several classes of molecular descriptors would be critical in determining its biological efficacy:
Electronic Descriptors: The presence of the chlorine atom, an electron-withdrawing group, on the indoline (B122111) ring, and the nitrogen atom in the pyridine ring significantly influences the electron distribution of the molecule. Descriptors such as dipole moment, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. These parameters can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target.
Steric and Topological Descriptors: These descriptors, including molecular weight, molar refractivity, and various topological indices, relate to the size and shape of the molecule. They are important for understanding how the compound fits into a binding site. The spatial arrangement of the chloro-substituted indoline and the pyridinyl group will dictate the steric compatibility with its biological target.
The table below illustrates some of the key molecular descriptors and their potential influence on the biological efficacy of a compound like this compound, based on general principles observed in related heterocyclic compounds.
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Efficacy |
| Electronic | Dipole Moment | Influences solubility and binding to polar sites in a receptor. |
| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in interactions. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. |
| Steric/Topological | Molecular Weight | Influences overall size and can impact diffusion and binding. |
| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
A comprehensive QSAR study on this compound would involve the calculation of a wide range of such descriptors for a series of its analogs and correlating them with their experimentally determined biological activities. This would allow for the identification of the key molecular features driving efficacy and provide a predictive framework for the design of new, improved compounds.
Structure Activity Relationship Sar Studies of 7 Chloro 2 Pyridin 3 Yl Indoline and Its Analogs
Influence of the Indoline (B122111) Ring Substitution Pattern
The indoline ring serves as a core scaffold in many biologically active compounds. Modifications to this bicyclic structure, particularly its substitution pattern, can significantly impact the molecule's physicochemical properties and its ability to bind to target proteins.
Impact of Halogenation at the 7-Position on Biological Activity
The presence of a halogen, specifically a chlorine atom, at the 7-position of the indoline ring is a critical determinant of biological activity. In related heterocyclic structures like 7-chloroquinoline (B30040), this substituent is a known pharmacophore essential for the anticancer and antimalarial activity of compounds like chloroquine. nih.govnih.gov Studies on various spiro-indolin-2-one compounds have shown that chloro-substitution on the indoline ring generally enhances antiproliferative properties against cancer cell lines. nih.gov The chlorine atom at the C-7 position exerts a strong electron-withdrawing inductive effect, which can modulate the electron density of the entire ring system. This alteration influences the molecule's lipophilicity and its ability to participate in crucial binding interactions. Furthermore, the halogen atom can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich pockets in a target protein, thereby increasing binding affinity and potency. The synthesis of C-7 substituted indolines is an area of active research, indicating the importance of functionalization at this specific position for developing new therapeutic agents. nih.gov
Table 1: Effect of C7-Halogenation on Biological Activity (Illustrative data based on general findings in related compound series)
| Compound | Indoline C7-Substituent | Relative Biological Activity | Rationale |
|---|---|---|---|
| Analog A | -H (Unsubstituted) | Baseline | Reference compound. |
| Analog B | -Cl | Enhanced | Increased binding affinity through electronic modulation and potential for halogen bonding. nih.gov |
Effects of Modifications at Other Indoline Ring Positions
While the 7-position is critical, modifications at other positions on the indoline's benzene (B151609) ring (C-4, C-5, and C-6) also play a significant role in tuning the molecule's activity. The introduction of various functional groups at these positions can alter the compound's steric profile, lipophilicity, and electronic distribution. For instance, the synthesis of substituted pyridines has been achieved from indoles bearing electron-withdrawing groups like bromo or nitro at the C-4, C-5, and C-6 positions. nih.gov Halogenation at the C-5 position, as seen in 5-chloro-indole derivatives, is another common strategy to modulate activity. acs.org
Role of the Pyridine (B92270) Moiety and its Regioisomeric Attachment (e.g., Pyridin-3-yl)
The pyridine ring is a prevalent heterocycle in drug design, largely due to its ability to significantly enhance pharmacological activity. nih.govacs.org Its inclusion in a molecule can improve biochemical potency, increase metabolic stability, and enhance cellular permeability. nih.gov
The point of attachment between the indoline and pyridine rings is a crucial factor. In 7-Chloro-2-(pyridin-3-yl)indoline, the connection is at the pyridine C-3 position. This specific regioisomerism places the basic nitrogen atom of the pyridine ring at a distinct vector relative to the indoline scaffold. This orientation may be optimal for forming a key hydrogen bond with a target protein without causing steric hindrance from the bulky indoline ring. Alternative attachments, such as to the pyridin-2-yl or pyridin-4-yl positions, would alter the geometry of the molecule. A pyridin-2-yl analog might introduce steric clashes, while a pyridin-4-yl analog would position the nitrogen atom differently, potentially leading to a loss of the critical binding interaction achieved by the pyridin-3-yl isomer.
Substituent Effects on the Pyridine Ring
Just as with the indoline ring, adding substituents to the pyridine moiety offers a powerful method for optimizing biological activity. The electronic properties of these substituents are paramount. A review of pyridine derivatives found that electron-donating groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups tend to enhance antiproliferative activity. acs.org Conversely, the inclusion of bulky groups can be detrimental. acs.org
However, the effect of halogens can be context-dependent. While some studies report lower activity with halogen substituents acs.org, others have found that a bromopyridine group can confer the best inhibitory activity within a specific series of kinase inhibitors. nih.gov In studies of epibatidine (B1211577) analogs, substitutions on the pyridine ring with groups like amino or bromo had significant and varied effects on receptor binding affinity and functional potency. nih.gov This demonstrates that substituents on the pyridine ring can fine-tune the molecule's electronic and steric properties to maximize interactions with a specific biological target.
Table 2: Influence of Pyridine Ring Substituents on Activity (Illustrative data based on general findings in related compound series)
| Pyridine Substituent | General Effect on Activity | Potential Rationale |
|---|---|---|
| -H (Unsubstituted) | Baseline | Reference for comparison. |
| -OCH₃, -OH, -NH₂ | Often Enhanced | Act as hydrogen bond donors/acceptors; increase polarity. acs.org |
| -Br, -Cl | Variable | Can increase binding through halogen bonds but may also introduce unfavorable steric or electronic effects. acs.orgnih.govnih.gov |
| Bulky Groups (e.g., Phenyl) | Often Decreased | Steric hindrance that prevents optimal binding in the target pocket. acs.org |
Importance of Pyridine Nitrogen Basicity and Hydrogen Bonding Capabilities
A defining feature of the pyridine ring in drug design is its nitrogen atom. Unlike the nitrogen in a pyrrole (B145914) ring, the lone pair of electrons on pyridine's nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system. nih.gov This makes the lone pair readily available to act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly the hinge region of kinases. nih.gov The basicity of this nitrogen allows it to be protonated under physiological conditions, forming a charged pyridinium (B92312) ion that can engage in strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. This hydrogen bonding and salt-bridge-forming capability is often key to the molecule's mechanism of action and can be instrumental in resolving issues with protein-binding to improve potency. nih.gov
Investigation of the Linker Region Between Indoline and Pyridine
In the parent compound, the indoline and pyridine rings are connected by a direct covalent bond. However, SAR studies often explore the introduction of a linker region to modulate the compound's properties. Inserting a linker, such as an aminoethyl chain acs.org, a carbonyl group, or a more complex system like a spiro-pyrrolidine acs.org, fundamentally changes the spatial relationship between the two key heterocyclic moieties.
The nature of the linker dictates the distance, angle, and rotational freedom between the indoline and pyridine rings.
Flexible Linkers (e.g., alkyl chains) allow the molecule to adopt multiple conformations, which can be advantageous for fitting into a flexible binding pocket. However, this flexibility comes at an entropic cost upon binding, which can decrease affinity.
Rigid Linkers (e.g., amides, acetyl groups) restrict the molecule's conformational freedom. This can be highly beneficial if it "locks" the molecule into its most active conformation, leading to a significant increase in potency. Conversely, if the locked conformation is a poor fit for the target, activity will be diminished.
By systematically varying the length, rigidity, and chemical nature of the linker, researchers can optimize the orientation of the indoline and pyridine scaffolds within the target's binding site to achieve maximum biological effect.
Stereochemical Considerations and Enantiomeric Purity Effects
The biological activity of chiral molecules can be significantly influenced by their stereochemistry. mdpi.com For compounds containing a stereocenter, such as this compound at the C2 position of the indoline ring, the spatial arrangement of the pyridine group relative to the indoline core is a critical determinant of its interaction with biological targets. The existence of two enantiomers, (R)- and (S)-, means that one may exhibit significantly higher potency or a different pharmacological profile than the other.
The differential activity of enantiomers is a well-documented phenomenon in pharmacology. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. This principle, often likened to a key fitting into a lock, means that only one enantiomer may bind optimally to the target's active site. For instance, in other classes of compounds, it has been demonstrated that full stereochemical characterization is of the utmost importance, as different stereoisomers can possess markedly different biological activities. mdpi.com
In the context of pyridyl-containing ligands, proper handling of stereochemistry has been shown to improve binding affinity and selectivity. nih.gov Diastereomers, which are stereoisomers that are not mirror images, can exhibit distinct binding capabilities toward ions or biological macromolecules. nih.gov For analogs of this compound that may possess additional chiral centers, the number of possible stereoisomers increases, adding layers of complexity to the structure-activity relationship (SAR). mdpi.com
The enantiomeric purity of a sample is therefore crucial. A racemic mixture, containing equal amounts of both enantiomers, may exhibit an apparent activity that is only half of what could be achieved with the pure, more active enantiomer. In some cases, the less active enantiomer (the distomer) may be inactive, contribute to side effects, or even antagonize the activity of the more active enantiomer (the eutomer). Therefore, the synthesis and testing of enantiomerically pure forms of this compound and its analogs are essential steps in elucidating their true therapeutic potential and understanding their SAR.
Table 1: Hypothetical Enantiomeric Activity
This table illustrates a hypothetical example of how enantiomeric purity could affect the biological activity of a chiral compound like this compound.
| Compound Form | Composition | Relative Potency |
|---|---|---|
| (S)-Enantiomer | >99% (S) | 100% |
| (R)-Enantiomer | >99% (R) | 10% |
| Racemic Mixture | 50% (S), 50% (R) | 55% |
General Principles of Indoline-Pyridine Scaffold Design for Enhanced Activity
The design of novel therapeutic agents based on the indoline-pyridine scaffold involves a systematic exploration of its structure-activity relationship (SAR) to enhance biological activity, selectivity, and pharmacokinetic properties. The indoline nucleus and the attached pyridine ring serve as a versatile platform for chemical modification. nih.govnih.gov
General principles for designing and optimizing compounds based on this scaffold include:
Varying the Pyridine Ring Position and Substitution: The position of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's properties, including its basicity and hydrogen bonding capacity. imperfectpharmacy.shop The linkage at the 3-position of the pyridine in this compound is specific, and altering this to a 2- or 4-pyridyl isomer would significantly change the geometry and electronic profile of the molecule, likely affecting its binding to a target. Furthermore, adding substituents to the pyridine ring can provide additional interaction points with a biological target, enhancing affinity and selectivity. nih.gov
Exploring the Linker: While the parent compound has a direct bond between the indoline and pyridine rings at the C2 position, analogs can be designed with linkers. These linkers can introduce flexibility or rigidity, and their chemical nature (e.g., amides, ethers, alkyl chains) can be varied to optimize interactions with the target protein.
Stereochemical Control: As discussed previously, the stereochemistry at the C2 position of the indoline ring is paramount. nih.gov The design process should aim for stereoselective syntheses to produce the more active enantiomer. imperfectpharmacy.shop This avoids the potential complications of racemic mixtures and maximizes potency.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, the chlorine atom could be replaced with other halogens (F, Br) or a trifluoromethyl group to fine-tune electronic effects and lipophilicity. Similarly, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazole (B372694) to explore different interaction patterns. imperfectpharmacy.shop
The ultimate goal of these design principles is to build a comprehensive SAR profile that guides the synthesis of new analogs with improved potency, selectivity, and drug-like properties. Computational methods, such as molecular docking and dynamics simulations, are often employed to predict how structural changes will affect binding affinity and to aid in the rational design of new compounds. nih.govresearchgate.net
Future Research Directions for 7 Chloro 2 Pyridin 3 Yl Indoline
Design and Synthesis of Novel Analogs with Improved Potency and Selectivity
The development of new analogs of 7-chloro-2-(pyridin-3-yl)indoline with enhanced potency and selectivity is a primary focus for future research. This will involve systematic modifications of the core structure to understand and leverage the structure-activity relationships (SAR).
Key strategies for analog design will include:
Substitution on the Indoline (B122111) Ring: The introduction of various substituents on the indoline ring, particularly at the 5- and 6-positions, can significantly influence biological activity. For instance, in related chloro-indole derivatives, substitutions have been shown to modulate anticancer and other pharmacological properties.
Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring can impact target binding and pharmacokinetic properties. The position of the nitrogen atom within the pyridine ring is also a critical determinant of activity, as seen in various pyridine-containing therapeutic agents.
Variation of the Linker: While the core structure features a direct bond between the indoline and pyridine rings, the introduction of different linkers could provide access to new chemical space and modulate the compound's flexibility and orientation within a biological target.
Stereochemical Exploration: The chiral center at the 2-position of the indoline ring offers an opportunity to synthesize and evaluate individual enantiomers. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
The synthesis of these novel analogs will likely employ modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions to form the biaryl linkage and various techniques for the construction and functionalization of the indoline and pyridine ring systems.
Integration of Advanced Computational Approaches for Rational Drug Design and Lead Optimization
Advanced computational techniques are indispensable tools for accelerating the drug discovery process. For this compound and its analogs, a multi-faceted computational approach will be crucial for rational design and lead optimization.
Molecular Docking: This technique will be employed to predict the binding modes of this compound analogs within the active sites of various biological targets. By understanding these interactions, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies will be instrumental in developing mathematical models that correlate the structural features of the indoline-pyridine hybrids with their biological activities. These models will provide valuable insights into the key structural requirements for potency and selectivity, guiding the design of more effective compounds.
Pharmacophore Modeling: This approach will help to identify the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to screen virtual libraries for novel scaffolds that mimic the key interaction points of this compound.
Molecular Dynamics (MD) Simulations: MD simulations will provide a dynamic view of the interactions between the ligands and their target proteins, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
The integration of these computational methods will facilitate a more targeted and efficient approach to the design and optimization of potent and selective indoline-pyridine-based drug candidates.
In-depth Mechanistic Investigations at the Molecular and Cellular Levels
A thorough understanding of the mechanism of action of this compound and its analogs is fundamental to their development as therapeutic agents. Future research will focus on elucidating their molecular targets and downstream cellular effects.
Target Identification and Validation: A critical step will be to identify the specific molecular targets through which these compounds exert their biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify binding partners. Once potential targets are identified, their role in the observed pharmacology will need to be validated using techniques like siRNA-mediated gene silencing or CRISPR/Cas9 gene editing. For instance, related indole (B1671886) and pyridine derivatives have been shown to target a wide range of proteins, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.
Elucidation of Signaling Pathways: Following target identification, detailed studies will be necessary to map the downstream signaling pathways modulated by these compounds. This will involve analyzing changes in protein expression and phosphorylation, second messenger levels, and gene expression profiles in response to compound treatment.
Cellular Phenotyping: A comprehensive analysis of the cellular effects of these compounds will be conducted. This will include assays to assess their impact on cell proliferation, apoptosis, cell cycle progression, migration, and invasion in relevant cell models. For example, studies on pyridine-based tetraindoles have shown that they can induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov
These in-depth mechanistic studies will not only provide a strong scientific rationale for the therapeutic application of these compounds but also aid in the identification of potential biomarkers for patient stratification and monitoring treatment response.
Exploration of New Therapeutic Applications for Indoline-Pyridine Hybrid Systems
The versatile nature of the indoline-pyridine scaffold suggests that its therapeutic potential may extend beyond a single disease area. Future research should explore a broad range of potential applications for this class of compounds.
Based on the known activities of related indole and pyridine derivatives, several therapeutic areas warrant investigation:
Oncology: The anticancer potential of this scaffold is a promising area of exploration. nih.govnih.gov Many indole and pyridine derivatives have demonstrated potent activity against various cancer cell lines, and the 7-chloro substitution is a common feature in a number of anticancer agents. nih.gov Future studies could evaluate the efficacy of this compound analogs in various cancer models, including those for breast, lung, and colon cancer.
Inflammatory Diseases: Both indole and pyridine moieties are present in compounds with anti-inflammatory properties. Therefore, the potential of indoline-pyridine hybrids as novel anti-inflammatory agents for conditions such as rheumatoid arthritis or inflammatory bowel disease should be investigated.
Infectious Diseases: The indole and pyridine rings are found in numerous antimicrobial and antiviral agents. For example, indole-pyridine derived hydrazones have shown promising antituberculosis activity. nih.gov The evaluation of this compound and its analogs against a panel of bacterial and viral pathogens could uncover new therapeutic opportunities.
Neurodegenerative Diseases: The role of indoline and pyridine derivatives in modulating neurological pathways suggests potential applications in neurodegenerative disorders. Further investigation into the neuroprotective or neuro-modulatory effects of these compounds could be a fruitful area of research.
Metabolic Disorders: Some indole derivatives have been investigated as inhibitors of enzymes involved in metabolic diseases. Exploring the potential of the indoline-pyridine scaffold in this context could lead to the development of new treatments for conditions like diabetes or obesity.
A systematic screening of this compound and its analogs in a variety of disease-relevant assays will be essential to uncover the full therapeutic potential of this promising chemical scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-2-(pyridin-3-yl)indoline, and how can purity be optimized?
- Answer : The synthesis typically involves halogenation of pyridine precursors followed by coupling with indoline derivatives. For example, halogenated pyridines (e.g., 3-bromo-2-aminopyridine) can undergo iodination using Ag₂SO₄ and I₂ in ethanol to introduce reactive sites . Purity optimization includes column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures intermediate purity ≥95% .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent positions (e.g., pyridine protons at δ 8.2–8.8 ppm, indoline NH at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀ClN₂).
- HPLC : Reverse-phase HPLC with acetonitrile/water gradients assesses purity (>98% for biological assays) .
Q. What are the key considerations for handling and storing this compound?
- Answer : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use anhydrous solvents (e.g., DMF, DCM) for reactions. Safety protocols include fume hood use, PPE (gloves, goggles), and waste disposal per OSHA guidelines .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthesis optimization?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for coupling reactions, identifying steric hindrance at the pyridine C3 position. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases), guiding functional group modifications . Reaction optimization may involve solvent polarity adjustments (e.g., DMSO for SNAr reactions) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols:
- Use isogenic cell lines and matched controls.
- Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
- Replicate dose-response curves (IC₅₀) in triplicate with blinded analysis .
Q. What strategies improve yield in multi-step synthesis of this compound derivatives?
- Answer :
- Stepwise Protection : Protect amine groups (e.g., Boc) during pyridine functionalization to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) for Pd-catalyzed couplings .
- Catalyst Optimization : Use Pd(OAc)₂/XPhos ligand systems for Buchwald-Hartwig amination (yield improvement from 45% to 82%) .
Q. What advanced techniques analyze the solid-state structure and polymorphs of this compound?
- Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., C–Cl bond ~1.74 Å) and confirms regiochemistry .
- Powder XRD : Identifies polymorphs (e.g., Form I vs. Form II) via distinct 2θ peaks.
- DSC/TGA : Monitors thermal stability (decomposition >200°C) and phase transitions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
